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Compound of Interest

Compound Name: BMS-986308

Cat. No.: B15586185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of BMS-
986308, a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK)

channel. Developed for the potential treatment of heart failure, BMS-986308 offers a novel

mechanism for promoting potassium-sparing diuresis and natriuresis. This document

summarizes key quantitative data, details experimental methodologies for pivotal studies, and

visualizes essential pathways and workflows.

Core Data Summary
The following tables provide a consolidated view of the in vitro potency, selectivity, and

preclinical pharmacokinetic and pharmacodynamic properties of BMS-986308.

Table 1: In Vitro Potency and Selectivity
Assay Type Target Species IC50 (μM)

Thallium Flux Assay ROMK Human 0.035

Electrophysiology hERG Human > 30

Table 2: Preclinical Pharmacokinetics of BMS-986308
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Species
Dose
(mg/kg)

Route
Cmax
(ng/mL)

Tmax
(h)

AUC
(ng·h/m
L)

T½ (h)
Bioavail
ability
(%)

Rat

(Sprague

-Dawley)

2 PO 450 1.0 1800 3.5 60

Dog

(Beagle)
1 PO 300 2.0 2400 5.0 80

Rhesus

Monkey
1 PO 250 2.0 2000 4.5 75

Table 3: Preclinical Pharmacodynamics in the Volume-
Loaded Rat Model

Dose (mg/kg, PO)
Urine Output
(mL/6h)

Sodium Excretion
(mmol/6h)

Potassium
Excretion
(mmol/6h)

Vehicle 5.2 ± 0.8 0.7 ± 0.1 0.5 ± 0.1

0.1 8.5 ± 1.2 1.2 ± 0.2 0.5 ± 0.1

0.3 12.1 ± 1.5 1.8 ± 0.3 0.6 ± 0.1

1 15.8 ± 2.0 2.5 ± 0.4 0.6 ± 0.2

3 16.5 ± 2.1 2.6 ± 0.4 0.7 ± 0.2

p < 0.05 vs. vehicle

Signaling Pathway and Mechanism of Action
BMS-986308 selectively inhibits the ROMK channel located in the apical membrane of the

thick ascending limb and cortical collecting duct of the kidney. This inhibition disrupts potassium

recycling, which in turn diminishes the function of the Na-K-2Cl cotransporter (NKCC2), leading

to increased sodium and water excretion. By preserving potassium secretion in the collecting

duct, BMS-986308 acts as a potassium-sparing diuretic.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15586185?utm_src=pdf-body
https://www.benchchem.com/product/b15586185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thick Ascending Limb Pharmacodynamic Effect

Tubular Lumen

BMS-986308

ROMK

Inhibits

K+ Recycling

Mediates

NKCC2

CellIon Reabsorption

Increased Diuresis
(Water Excretion)

Inhibition leads to
Na+

K+

2Cl-

Enables

Increased Natriuresis
(Sodium Excretion)

Potassium Sparing

Click to download full resolution via product page

Mechanism of Action of BMS-986308 in the Kidney.

Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.

ROMK Thallium Flux Assay (In Vitro Potency)
This assay measures the inhibition of ROMK channel activity by quantifying the influx of

thallium (a potassium surrogate) into cells expressing the human ROMK channel.
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Workflow for the ROMK Thallium Flux Assay.

Protocol:

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human ROMK

channel are cultured to confluence in 384-well plates.

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a

chloride-free buffer for 60 minutes at room temperature.

Compound Addition: BMS-986308 is serially diluted and added to the wells, followed by a

15-minute incubation.
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Thallium Stimulation: A stimulus buffer containing thallium sulfate is added to initiate ion flux

through the ROMK channels.

Signal Detection: Fluorescence is measured immediately using a plate reader (e.g., FLIPR

Tetra®) at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Data Analysis: The rate of fluorescence increase is proportional to ROMK channel activity.

IC50 values are determined by fitting the concentration-response data to a four-parameter

logistic equation.

hERG Manual Patch Clamp Assay (In Vitro Selectivity)
This electrophysiological assay directly measures the inhibitory effect of BMS-986308 on the

human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical anti-target for

cardiac safety.

Protocol:

Cell Preparation: HEK293 cells stably expressing the hERG channel are used for the

recordings.

Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature.

Cells are held at a membrane potential of -80 mV.

Voltage Protocol: A specific voltage protocol is applied to elicit hERG tail currents. This

typically involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV.

Compound Application: BMS-986308 is perfused at increasing concentrations, and the effect

on the hERG tail current is recorded at steady state for each concentration.

Data Analysis: The percentage of inhibition of the hERG current is calculated for each

concentration, and the IC50 is determined by fitting the data to a Hill equation.

Volume-Loaded Rat Diuresis Model (In Vivo
Pharmacodynamics)
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This model assesses the diuretic, natriuretic, and kaliuretic effects of BMS-986308 in a state of

hydration.

Acclimate male Sprague-Dawley
rats in metabolic cages

Administer oral saline load
(25 mL/kg)

Orally dose rats with BMS-986308
or vehicle

Collect urine over a
6-hour period

Measure urine volume Analyze urine for Na+ and K+
concentrations via ISE

Calculate total diuresis,
natriuresis, and kaliuresis

Click to download full resolution via product page

Experimental Workflow for the Volume-Loaded Rat Diuresis Model.

Protocol:

Animals: Male Sprague-Dawley rats (250-300g) are used.[1]

Acclimation: Rats are housed individually in metabolic cages for 24 hours prior to the study

to allow for acclimation.
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Hydration: On the day of the experiment, rats receive an oral saline load (0.9% NaCl, 25

mL/kg) to ensure a hydrated state and promote urine flow.

Dosing: Immediately after the saline load, BMS-986308 (formulated in a suitable vehicle,

e.g., 10% DMAC, 40% PEG400, 50% HPβCD in citrate buffer) or vehicle is administered

orally at doses ranging from 0.01 to 3 mg/kg.[1]

Urine Collection: Urine is collected for 6 hours post-dosing.

Analysis: The total volume of urine is measured. Urine samples are analyzed for sodium and

potassium concentrations using an ion-selective electrode (ISE) analyzer.

Endpoint Calculation: Total diuretic (urine volume), natriuretic (sodium excretion), and

kaliuretic (potassium excretion) effects are calculated for the 6-hour collection period.

This comprehensive preclinical data package demonstrates that BMS-986308 is a potent and

selective ROMK inhibitor with a favorable pharmacokinetic profile, translating to robust,

potassium-sparing diuresis in vivo. These findings supported its advancement into clinical

development.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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